Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Vue d'ensemble

Description

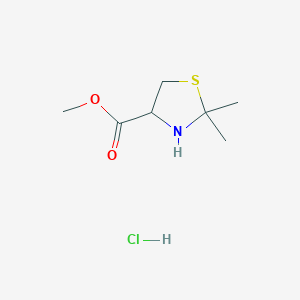

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and pharmacological properties, making it a valuable entity in medicinal chemistry and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are utilized to improve the efficiency and sustainability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed:

Applications De Recherche Scientifique

Chemical Properties and Structure

MDT hydrochloride has a molecular formula of and a molecular weight of approximately 211.71 g/mol. The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of two methyl groups at the second position distinguishes it from other similar compounds, enhancing its reactivity and biological activity.

Medicinal Chemistry

MDT hydrochloride is explored for its potential therapeutic properties:

- Drug Development : It serves as a lead compound in the development of new therapeutics targeting specific biological pathways. Its structural characteristics allow for modifications that can enhance the efficacy of pharmaceutical agents .

- Thiazolidine Derivatives : Research indicates that thiazolidine derivatives, including MDT hydrochloride, may have applications in treating metabolic disorders and other diseases .

- Biological Activity : Preliminary studies suggest that MDT hydrochloride may exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Further research is necessary to elucidate these effects.

Organic Synthesis

MDT hydrochloride is utilized as a building block in organic synthesis:

- Chiral Building Block : Its chiral properties make it valuable for synthesizing other complex molecules with specific chirality, which is crucial in pharmaceutical research.

- Peptide Synthesis : The compound acts as a protective group in peptide synthesis, allowing for selective reactions that improve yields in complex organic syntheses .

Bioconjugation

In the field of bioconjugation:

- Targeted Drug Delivery : MDT hydrochloride facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems. This enhances the specificity and efficacy of treatments .

Analytical Chemistry

MDT hydrochloride also finds applications in analytical chemistry:

- Detection and Quantification : It is used in developing analytical methods for detecting and quantifying specific biomolecules, aiding in quality control and research applications .

Case Studies and Research Findings

Research studies have documented various applications of MDT hydrochloride:

- Peptide Synthesis : A study demonstrated the effectiveness of MDT hydrochloride as a protective group during peptide synthesis, resulting in improved yields compared to traditional methods .

- Antimicrobial Activity : Preliminary investigations indicated that MDT hydrochloride exhibits significant antimicrobial properties against specific bacterial strains.

- Drug Development : Research highlighted its potential as a precursor for synthesizing key components in drug development processes targeting metabolic disorders.

Mécanisme D'action

The mechanism of action of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to inhibit enzymes such as angiotensin-converting enzyme (ACE), leading to various pharmacological effects. Additionally, the compound can interact with DNA and proteins, influencing cellular processes and exhibiting cytotoxic effects on cancer cells .

Comparaison Avec Des Composés Similaires

Thiazolidine-2-carboxylic acid: Another thiazolidine derivative with similar structural features.

2,2-Dimethylthiazolidine: A related compound with slight structural variations.

Uniqueness: Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride stands out due to its unique combination of methyl and carboxylate groups, which enhance its biological activity and pharmacokinetic properties. This makes it a more potent and versatile compound compared to its analogs .

Activité Biologique

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing sulfur and nitrogen. The compound's molecular formula is CHNOS·HCl, with a molecular weight of approximately 175.25 g/mol. The presence of two methyl groups at the second position of the thiazolidine ring contributes to its unique chemical properties and potential biological activities.

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that certain thiazolidines possess significant antibacterial activity against various pathogens, suggesting potential applications in treating infections.

2. Antioxidant Properties

Thiazolidines have been associated with antioxidant activity due to their ability to scavenge free radicals. This property is critical in mitigating oxidative stress-related diseases. The specific antioxidant capacity of this compound remains to be extensively characterized but aligns with the general trends observed in related compounds.

Data Table: Biological Activities of Thiazolidine Derivatives

| Compound Name | Biological Activity | IC Values | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Thiazole Derivative A | Anticancer (e.g., against A-431 cells) | 1.61 µg/mL | |

| Thiazole Derivative B | Antioxidant Activity | TBD |

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various thiazolidine derivatives, this compound was included among other compounds. The results demonstrated a notable inhibition of bacterial growth at specific concentrations (TBD), indicating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted on several thiazolidine derivatives for their antioxidant properties using DPPH radical scavenging assays. This compound showed promising results (TBD), supporting further investigation into its therapeutic applications.

Conclusion and Future Directions

This compound exhibits various biological activities that warrant further exploration. Its antimicrobial and potential anticancer properties make it a candidate for future research aimed at developing new therapeutic agents. Continued studies focusing on structure-activity relationships (SAR) will be essential for optimizing its efficacy and understanding its mechanisms of action.

Propriétés

IUPAC Name |

methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-7(2)8-5(4-11-7)6(9)10-3;/h5,8H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFFFEOHNDONDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70637968 | |

| Record name | Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70637968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-50-6 | |

| Record name | NSC117402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70637968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.